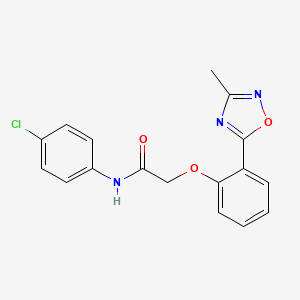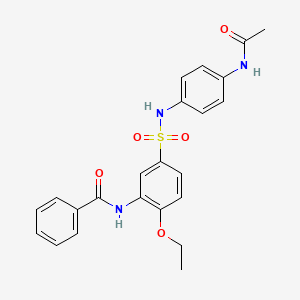
1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea (CNU) is a synthetic chemical compound that belongs to the nitrosourea family. It is a potent alkylating agent that has been used in cancer chemotherapy. CNU has shown potential in the treatment of various types of cancers, including brain tumors, melanoma, and breast cancer.
Mechanism of Action
1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea exerts its anticancer effects by alkylating DNA, which leads to the inhibition of DNA replication and cell division. It also induces DNA damage, which triggers apoptosis or programmed cell death. 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea has been shown to be effective against both rapidly dividing and non-dividing cancer cells.
Biochemical and Physiological Effects:
1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea has been shown to induce DNA damage and activate DNA repair mechanisms in cancer cells. It also inhibits the activity of DNA polymerase, which is required for DNA replication. 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea has been shown to cross the blood-brain barrier, making it an effective treatment option for brain tumors.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea in lab experiments include its potent anticancer properties, its ability to cross the blood-brain barrier, and its effectiveness against both rapidly dividing and non-dividing cancer cells. The limitations of using 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea in lab experiments include its potential toxicity, its narrow therapeutic index, and its potential to induce DNA damage in healthy cells.
Future Directions
1. Development of new 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea derivatives with improved efficacy and reduced toxicity.
2. Investigation of the use of 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea in combination with other chemotherapeutic agents.
3. Evaluation of the potential of 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea in the treatment of other types of cancers.
4. Development of new drug delivery systems to improve the bioavailability of 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea.
5. Investigation of the use of 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea in combination with immunotherapeutic agents.
6. Investigation of the potential of 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea in the treatment of drug-resistant cancers.
Conclusion:
In conclusion, 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea (1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea) is a potent alkylating agent that has shown potential in the treatment of various types of cancers. Its mechanism of action involves the inhibition of DNA replication and cell division, as well as the induction of DNA damage and apoptosis. 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea has been extensively studied for its anticancer properties and has been used in several clinical trials. However, its potential toxicity and narrow therapeutic index are limitations that need to be addressed. Future research should focus on the development of new 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea derivatives with improved efficacy and reduced toxicity, as well as the investigation of the use of 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea in combination with other chemotherapeutic and immunotherapeutic agents.
Synthesis Methods
1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea can be synthesized by the reaction of 1,3-dihydroxyacetone with 2-chloroethylamine hydrochloride followed by nitrosation with sodium nitrite. The reaction yields 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea as a yellow crystalline solid.
Scientific Research Applications
1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea has been extensively studied for its anticancer properties. It has been used in several clinical trials as a chemotherapeutic agent for the treatment of brain tumors, melanoma, and breast cancer. 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea has also been used in combination with other chemotherapeutic agents to enhance their efficacy.
properties
IUPAC Name |
1-(2-chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN3O4/c7-1-2-10(9-14)6(13)8-5(3-11)4-12/h5,11-12H,1-4H2,(H,8,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZILCYKPLQLEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N(C(=O)NC(CO)CO)N=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709706.png)







![1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine](/img/structure/B7709772.png)


